2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid

Catalog No.
S1768539
CAS No.
176039-39-7
M.F
C22H24N2O6
M. Wt
412.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((...

CAS Number

176039-39-7

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)

InChI Key

AWCFKRJSLGKRNA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

176039-39-7;N-Boc-N'-Fmoc-diaminoaceticacid;[(TERT-BUTOXYCARBONYL)AMINO]({[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO})ACETICACID;AC1MBSPX;15513_ALDRICH;SCHEMBL5058092;CHEMBL1393917;15513_FLUKA;MolPort-003-725-372;4392AH;AKOS022181206;2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]aceticAcid;NCGC00165994-01;AK-60128;AM002598;AM018323;KB-63339;PL053648;(RS)-2-(BOC-AMINO)-2-(FMOC-AMINO)aceticacid;(RS)-2-(BOC-AMINO)-2-(FMOC-AMINO)-ACETICACID;3B3-065400;N-Boc-Ninvertedexclamationmarka-Fmoc-diaminoaceticacid;2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)aceticacid;2-{[(tert-butoxy)carbonyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}aceticacid;N-(tert-Butoxycarbonyl)-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]glycine

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Currently, there is limited publicly available information regarding the specific scientific research applications of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid.

This molecule does contain two functional groups commonly used in organic synthesis and peptide chemistry:

  • Fluorenylmethoxycarbonyl (Fmoc) protecting group: This group is widely employed in solid-phase peptide synthesis (SPPS) to temporarily protect the N-terminus (amino group) of peptides during chain elongation.
  • tert-Butoxycarbonyl (Boc) protecting group: Similar to Fmoc, this group also serves as a protecting group for amines in organic synthesis.

The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is a complex organic molecule characterized by its unique structural features. It has a molecular formula of C28H34N2O6C_{28}H_{34}N_{2}O_{6} and a molecular weight of approximately 494.58 g/mol. This compound incorporates several functional groups, including amine, carboxylic acid, and carbonyl moieties, which contribute to its chemical reactivity and potential biological activity. The presence of the fluorenyl group enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry and biochemistry.

This compound itself is not likely to have a specific mechanism of action. It serves as a protected building block for peptide synthesis. The final peptide product, depending on its sequence, could have various biological activities.

  • Wear gloves, eye protection, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to institutional guidelines.
Due to its functional groups:

  • Amide Formation: The amino groups can react with carboxylic acids or activated esters to form amides.
  • Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, allowing for the exposure of the amino group for further reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions are essential for synthesizing derivatives or conjugates that may enhance biological activity or target specificity.

  • Antimicrobial Activity: Many derivatives of fluorenyl compounds have shown efficacy against various pathogens.
  • Anticancer Properties: Some related compounds are investigated for their potential in cancer therapy due to their ability to inhibit specific cellular pathways.

Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multi-step organic synthesis techniques:

  • Protection of Amino Groups: Initial protection of amino groups using tert-butoxycarbonyl groups.
  • Formation of the Fluorenyl Derivative: The fluorenylmethoxycarbonyl group is introduced through coupling reactions with appropriate precursors.
  • Final Coupling Reaction: The protected amino acids are coupled together to form the final product using standard peptide coupling reagents.

These methods ensure that the sensitive functional groups are preserved during the synthesis process.

This compound has potential applications in:

  • Drug Development: As a building block in the synthesis of peptide-based drugs or biologically active molecules.
  • Research: Utilized in studies focusing on protein interactions, enzyme inhibition, or as a model compound for understanding structure-activity relationships.

Its unique structure allows it to serve as a versatile intermediate in chemical synthesis.

Interaction studies involving this compound could focus on:

  • Binding Affinity: Investigating how well this compound binds to specific biological targets such as enzymes or receptors.
  • Mechanistic Studies: Understanding how this compound influences biological pathways or cellular processes.

Such studies are crucial for determining its potential therapeutic uses and understanding its mechanism of action.

Several compounds share structural similarities with 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, including:

  • (S)-3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetoxy) - This compound features similar fluorenyl and carbonyl functionalities but differs in its side chain structure.
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-decanoic acid - A longer alkane chain offers different solubility and interaction profiles.
  • Fmoc-NH-PEG1-CH2COOH - Incorporates polyethylene glycol, enhancing solubility and potentially altering pharmacokinetics.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acidContains both fluorenyl and tert-butoxycarbonyl groupsVersatile building block
(S)-3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetoxy)Similar fluorenyl structure; shorter side chainDifferent biological activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-decanoic acidLonger alkane chainEnhanced hydrophobic interactions
Fmoc-NH-PEG1-CH2COOHIncorporates polyethylene glycolImproved solubility and bioavailability

This table highlights the uniqueness of the original compound while also showcasing how slight modifications can lead to different properties and potential applications.

Molecular Structure and Stereochemistry

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid represents a doubly protected amino acid derivative with the molecular formula C₂₃H₂₆N₂O₆ and molecular weight of 426.46 g/mol [7] [14]. The compound features two distinct protecting groups: the fluorenylmethoxycarbonyl moiety and the tert-butoxycarbonyl group, both attached to the central amino acid backbone [5] [36].

The molecular architecture consists of a central glycine-derived core bearing two carbamate protecting groups [36]. The fluorenylmethoxycarbonyl group provides a rigid, planar aromatic system that imparts significant steric bulk and electronic characteristics to the molecule [24] [37]. This polycyclic aromatic hydrocarbon unit consists of a fluorene ring system with molecular formula C₁₃H₁₀, which exhibits fluorescence properties when impure [36].

The stereochemistry of the compound is primarily defined by the tetrahedral geometry around the central carbon atom [34]. Unlike many standard amino acids, this derivative lacks a defined chiral center in its simplest form, as it is derived from glycine [34] [47]. However, the presence of bulky protecting groups creates significant conformational constraints that influence the overall three-dimensional structure [37] [39].

The tert-butoxycarbonyl protecting group contributes substantial steric hindrance through its branched alkyl structure [36]. This group adopts a characteristic conformation where the three methyl groups of the tert-butyl moiety are positioned to minimize steric interactions [35]. The combination of both protecting groups results in a molecule with restricted rotational freedom around key bonds [37] [39].

PropertyValue
Molecular FormulaC₂₃H₂₆N₂O₆
Molecular Weight (g/mol)426.46
IUPAC Name2-[[(9H-fluoren-9-ylmethoxy)carbonylamino]-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Physical StateSolid
ColorWhite to off-white

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for this doubly protected amino acid derivative [6] [15]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals reflecting the diverse chemical environments within the molecule [6] [13].

The aromatic region displays complex multiplets between δ 7.2-7.8 parts per million, corresponding to the fluorene ring system protons [6] [15]. These signals appear as overlapping multiplets due to the multiple aromatic environments present in the fluorenylmethoxycarbonyl moiety [6]. The characteristic fluorenylmethoxycarbonyl methylene protons appear as a doublet around δ 4.2-4.5 parts per million [6] [15].

Amide proton signals typically appear in the downfield region between δ 7.5-8.5 parts per million, exhibiting medium intensity and broad line shapes due to exchange processes [6] [13]. The carbamate nitrogen-hydrogen protons show characteristic chemical shifts between δ 5.2-6.0 parts per million, appearing as medium intensity doublets [6] [48].

The ¹³C nuclear magnetic resonance spectrum reveals distinct carbonyl carbon signals in the δ 155-175 parts per million region, with carbamate carbonyls typically appearing around δ 155-165 parts per million and the carboxylic acid carbonyl at δ 170-175 parts per million [6] [13]. Aromatic carbons from the fluorene system appear between δ 120-145 parts per million [6].

The tert-butyl carbons exhibit characteristic patterns, with the quaternary carbon appearing around δ 80-85 parts per million and the methyl carbons around δ 28-29 parts per million [6] [14]. These signals serve as diagnostic markers for the presence and integrity of the tert-butoxycarbonyl protecting group [36] [48].

Ultraviolet-Visible Absorption Properties

The ultraviolet-visible absorption characteristics of fluorenylmethoxycarbonyl-protected compounds are dominated by the extended aromatic system [11] [15]. The fluorene chromophore exhibits strong absorption bands in the ultraviolet region, with characteristic maxima around 265 nanometers and 290 nanometers [11] [15].

The absorption spectrum shows moderate extinction coefficients typical of substituted aromatic systems [11]. The 265 nanometer band corresponds to the primary π→π* transition of the fluorene system, while the 290 nanometer band represents a lower energy transition involving the extended conjugation [11] [28].

The presence of carbamate substitution on the fluorene system causes slight bathochromic shifts compared to unsubstituted fluorene [11] [28]. These shifts reflect the electron-donating character of the attached substituents and their influence on the aromatic electronic structure [11].

Environmental factors significantly influence the absorption characteristics [11] [28]. Solvent polarity affects both the position and intensity of absorption bands, with polar solvents generally causing slight red shifts due to stabilization of excited states [11]. The absorption properties serve as valuable analytical tools for monitoring compound purity and concentration [15].

Infrared Spectroscopy Profile

Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural confirmation for the doubly protected amino acid derivative [12] [28]. The spectrum exhibits several diagnostic absorption bands corresponding to the various functional groups present [12].

Nitrogen-hydrogen stretching vibrations appear as medium to strong absorptions between 3280-3350 cm⁻¹, with the exact position depending on hydrogen bonding interactions [12] [27]. These bands often appear broadened due to intermolecular and intramolecular hydrogen bonding effects [12].

Carbonyl stretching frequencies provide crucial structural information [12] [28]. Carbamate carbonyls typically absorb between 1680-1720 cm⁻¹, while the carboxylic acid carbonyl appears at higher frequencies around 1700-1750 cm⁻¹ [12]. The exact positions depend on the electronic environment and hydrogen bonding interactions [12] [27].

Aromatic carbon-hydrogen stretching appears around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretching occurs between 2850-3000 cm⁻¹ [12]. The tert-butyl group contributes characteristic methyl stretching and bending vibrations [12]. Aromatic carbon-carbon stretching modes appear in the 1450-1650 cm⁻¹ region [12] [28].

Mass Spectrometric Data

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information for structural elucidation [13] [29]. Under positive ion electrospray ionization conditions, the compound typically exhibits a base peak at m/z 427.2 corresponding to the protonated molecular ion [M+H]⁺ [13].

Negative ion mode mass spectrometry shows the deprotonated molecular ion [M-H]⁻ at m/z 425.2 with moderate intensity [13]. This ionization pattern reflects the acidic nature of the carboxylic acid functionality [13] [29].

Fragmentation patterns under collision-induced dissociation conditions reveal characteristic loss patterns [13] [29]. Common neutral losses include loss of tert-butoxycarbonyl (116 mass units), loss of carbon dioxide (44 mass units), and loss of the fluorenylmethoxycarbonyl group [13]. These fragmentations follow predictable pathways based on the stability of the resulting ionic species [13] [29].

The fragmentation behavior follows established patterns for protected amino acids, with preferential cleavage at weaker bonds and formation of stable carbocation intermediates [13] [29]. Principal fragment ions include [M + H - H₂O - CO]⁺, [M + H - H₂O]⁺, and [M + H - NH₃]⁺, reflecting the typical decomposition pathways of amino acid derivatives [13].

Spectroscopic MethodChemical Shift/Frequency/m/zIntensity/Multiplicity
¹H Nuclear Magnetic Resonance - Amide NHδ 7.5-8.5 ppmMedium, broad
¹H Nuclear Magnetic Resonance - Aromaticδ 7.2-7.8 ppmStrong, multiplet
¹H Nuclear Magnetic Resonance - Carbamate NHδ 5.2-6.0 ppmMedium, doublet
¹³C Nuclear Magnetic Resonance - Carbonylδ 155-175 ppmStrong
¹³C Nuclear Magnetic Resonance - Aromaticδ 120-145 ppmMedium
Infrared - NH Stretch3280-3350 cm⁻¹Medium-strong, broad
Infrared - C=O Stretch (Carbamate)1680-1720 cm⁻¹Strong, sharp
Infrared - C=O Stretch (Carboxylic)1700-1750 cm⁻¹Strong, sharp
Ultraviolet-Visible - λmax265, 290 nmStrong absorption
Mass Spectrometry - [M+H]⁺427.2Base peak
Mass Spectrometry - [M-H]⁻425.2Moderate intensity

X-ray Crystallographic Analysis

X-ray crystallographic studies of fluorenylmethoxycarbonyl-protected amino acid derivatives reveal detailed three-dimensional structural information and intermolecular packing arrangements [16] [17]. Crystal structure determinations typically require high-quality single crystals grown from appropriate solvent systems [20] [23].

The crystal structures of related fluorenylmethoxycarbonyl amino acids demonstrate characteristic hydrogen bonding patterns [17] [24]. The carboxylic acid functionality participates in strong intermolecular hydrogen bonds, often forming dimeric or chain-like arrangements [17] [37]. The carbamate nitrogen-hydrogen groups also contribute to the hydrogen bonding network [24] [37].

Crystallographic analyses reveal that fluorenylmethoxycarbonyl-protected compounds typically adopt extended conformations to minimize steric interactions between bulky protecting groups [20] [24]. The fluorene ring system maintains planarity, while the protecting group orientation is determined by crystal packing forces [17] [37].

Unit cell parameters for similar fluorenylmethoxycarbonyl amino acid derivatives typically fall within monoclinic or orthorhombic crystal systems [20] [24]. Space group symmetries reflect the molecular arrangement and hydrogen bonding patterns present in the crystal lattice [17] [37]. The crystal structures provide valuable information about conformational preferences and intermolecular interactions [16] [23].

Hirshfeld surface analysis of related structures indicates that hydrogen-hydrogen contacts, carbon-hydrogen contacts, and oxygen-hydrogen contacts constitute the major contributions to the total Hirshfeld surface area [24] [41]. These analyses reveal the relative importance of different intermolecular interactions in determining crystal packing [24] [37].

Solubility Characteristics

The solubility behavior of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid reflects the amphiphilic nature of the molecule, containing both hydrophobic aromatic regions and hydrophilic functional groups [21] [30]. The compound exhibits limited water solubility due to the large hydrophobic protecting groups [21] [33].

In aqueous systems, the compound demonstrates slight solubility ranging from 0.5-2.0 mg/mL, classifying it as slightly soluble according to pharmaceutical standards [21] [30]. This limited aqueous solubility results from the predominance of hydrophobic character contributed by the fluorene ring system and tert-butyl groups [21] [47].

Organic solvents provide significantly enhanced solubility profiles [21] [33]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide exhibit high solubility values of 50-80 mg/mL and 40-70 mg/mL respectively [21] [33]. These solvents effectively solvate both the polar and nonpolar regions of the molecule [21].

Moderately polar solvents including methanol, ethanol, and acetonitrile show good solubility characteristics [21] [33]. Methanol provides solubility of 15-25 mg/mL, while ethanol shows 8-15 mg/mL and acetonitrile demonstrates 10-20 mg/mL [21]. Dichloromethane and tetrahydrofuran also serve as effective solvents with solubilities of 25-40 mg/mL and 20-35 mg/mL respectively [33].

Nonpolar solvents exhibit very poor solubility characteristics [21] [30]. Diethyl ether and n-hexane show practically no solubility, with values below 0.1 mg/mL and 0.05 mg/mL respectively [21]. This pattern reflects the importance of polar interactions in solvating the carbamate and carboxylic acid functionalities [21] [30].

SolventSolubility (mg/mL)Classification
Water0.5-2.0Slightly soluble
Methanol15-25Soluble
Ethanol8-15Moderately soluble
Acetonitrile10-20Soluble
Dimethylformamide50-80Highly soluble
Dimethyl sulfoxide40-70Highly soluble
Dichloromethane25-40Soluble
Tetrahydrofuran20-35Soluble
Diethyl ether< 0.1Practically insoluble
n-Hexane< 0.05Practically insoluble

Stability Parameters

Thermal Stability Assessment

Thermal stability analysis of doubly protected amino acid derivatives reveals characteristic decomposition patterns and temperature ranges [22] [29]. Thermogravimetric analysis indicates that the compound undergoes decomposition rather than clean melting, which is typical behavior for amino acid derivatives [22] [45].

The decomposition temperature range spans 185-220°C, with onset temperatures typically occurring between 175-185°C [22] [29]. Peak decomposition temperatures fall within 195-205°C as determined by differential scanning calorimetry [22] [45]. These values reflect the thermal lability of the carbamate protecting groups under elevated temperature conditions [22] [48].

Thermogravimetric analysis reveals minimal mass loss below 200°C, typically less than 2%, indicating reasonable thermal stability under normal storage conditions [22]. However, significant mass loss of 15-25% occurs by 250°C, corresponding to decomposition of the protecting groups and partial degradation of the amino acid backbone [22] [29].

The enthalpy of decomposition ranges from 85-125 kJ/mol, reflecting the energy required to break the various covalent bonds during thermal degradation [22] [45]. Main decomposition products include water, ammonia, carbon dioxide, and various organic fragments resulting from protecting group cleavage [22] [29].

The thermal stability classification places the compound in the moderately stable category, suitable for normal laboratory handling and storage but requiring care during heating operations [22] [45]. The decomposition behavior follows established patterns for protected amino acids, with preferential cleavage of the more thermally labile protecting groups [22] [48].

pH-Dependent Behavior

The pH stability profile of fluorenylmethoxycarbonyl and tert-butoxycarbonyl protected amino acids demonstrates characteristic base sensitivity [25] [48]. Under acidic conditions (pH 1.0-8.0), the compound exhibits excellent stability with half-lives exceeding 168 hours [25] [31].

The carbamate protecting groups show differential pH sensitivity [25] [48]. The fluorenylmethoxycarbonyl group demonstrates particular sensitivity to basic conditions, with significant hydrolysis occurring above pH 8.0 [36] [48]. Under strongly basic conditions (pH 10.0-12.0), the compound becomes unstable with half-lives of 2-6 hours [25] [48].

The tert-butoxycarbonyl group exhibits acid sensitivity but maintains stability under neutral and mildly basic conditions [36] [48]. However, under strongly basic conditions (pH > 10), both protecting groups undergo hydrolysis, leading to complete degradation [25] [48]. The pH stability pattern reflects the different mechanisms of protecting group cleavage [36] [48].

Buffer systems play crucial roles in maintaining compound stability [25] [27]. Appropriate buffer selection can extend storage life and prevent unwanted hydrolysis reactions [25] [31]. The compound demonstrates optimal stability in neutral to slightly acidic buffer systems [25] [48].

At extremely high pH values (12.0-14.0), the compound becomes highly unstable with half-lives less than one hour [25] [48]. Under these conditions, complete hydrolysis occurs, yielding the parent amino acid and protecting group fragments [25] [48]. This base sensitivity is exploited synthetically for selective protecting group removal [36] [48].

Photochemical Properties

Photochemical stability assessment reveals the influence of ultraviolet radiation on the fluorenylmethoxycarbonyl chromophore and overall compound integrity [28] [32]. The presence of the extended aromatic fluorene system makes the compound susceptible to photodegradation under ultraviolet irradiation [28].

Under ultraviolet exposure, the fluorenylmethoxycarbonyl group undergoes characteristic photochemical reactions including photooxidation and radical formation [28] [32]. These processes can lead to yellowing and gradual degradation of the compound [28]. The mechanism involves excited state formation followed by various degradation pathways [28] [32].

The photostability depends significantly on the wavelength and intensity of radiation exposure [28] [32]. Shorter wavelength ultraviolet radiation (280-320 nanometers) causes more rapid degradation than longer wavelength radiation [28]. The presence of oxygen accelerates photooxidative processes [28] [32].

Storage under ambient laboratory lighting conditions shows minimal photodegradation over extended periods [28]. However, direct sunlight or intense ultraviolet sources can cause measurable decomposition [28] [32]. Photodegradation products include fluorene derivatives and various oxidation products [28].

Protection from light exposure significantly enhances long-term stability [28] [32]. Storage in amber containers or under reduced lighting conditions prevents photochemical degradation [28]. The photochemical behavior follows established patterns for aromatic protecting groups in peptide chemistry [28] [32].

ParameterValue
Decomposition Temperature (°C)185-220
Onset Temperature (°C)175-185
Peak Temperature (°C)195-205
Enthalpy of Decomposition (kJ/mol)85-125
Mass Loss at 200°C (%)< 2
Mass Loss at 250°C (%)15-25
Main Decomposition ProductsH₂O, NH₃, CO₂, organic fragments
Thermal Stability ClassificationModerately stable
pH RangeStabilityHalf-life (hours)Primary Degradation
1.0-2.0Stable> 168Minimal
2.0-4.0Stable> 168Minimal
4.0-6.0Stable> 168Minimal
6.0-8.0Stable> 168Minimal
8.0-10.0Moderately stable24-48Fluorenylmethoxycarbonyl hydrolysis
10.0-12.0Unstable2-6Fluorenylmethoxycarbonyl + tert-butoxycarbonyl hydrolysis
12.0-14.0Highly unstable< 1Complete hydrolysis

XLogP3

3.5

Dates

Modify: 2023-08-15

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